2-(2,4-Diaminophenoxy)ethanol sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

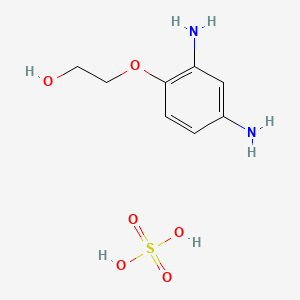

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHBEKCQQLDQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892454 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70643-20-8, 80997-82-6 | |

| Record name | 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70643-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671N06DARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Diaminophenoxy)ethanol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a substituted aromatic diamine primarily utilized as a coupler molecule in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a diaminobenzene moiety linked to an ethanol group via an ether bond, makes it a reactive component in the color formation process. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical characterization, and known biological interactions. While extensive data on its role in cosmetics is available, this guide also addresses its properties from the perspective of chemical research and drug development, highlighting areas where further investigation may be warranted.

Chemical and Physical Properties

The majority of publicly available data pertains to the dihydrochloride salt of 2-(2,4-diaminophenoxy)ethanol. However, regulatory bodies and scientific committees generally consider the toxicological and chemical properties of the sulfate and dihydrochloride salts to be comparable, as the active base molecule is the same.[1] this compound typically exists as a dihydrate.[3]

Table 1: General and Physical Properties of 2-(2,4-Diaminophenoxy)ethanol and its Salts

| Property | This compound | 2-(2,4-Diaminophenoxy)ethanol (Free Base) | 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride |

| CAS Number | 70643-20-8[4][5] | 70643-19-5[6] | 66422-95-5 |

| Molecular Formula | C₈H₁₄N₂O₆S[4] | C₈H₁₂N₂O₂[6] | C₈H₁₄Cl₂N₂O₂ |

| Molecular Weight | 266.27 g/mol [1][4] | 168.19 g/mol [6] | 241.12 g/mol |

| Appearance | White powder | - | Light gray to light pink powder |

| Melting Point | Not explicitly reported | ≥222 °C | 242.5 °C |

| Boiling Point | Not explicitly reported | Predicted: 400.2 °C | - |

| Solubility | Soluble in water | - | Water: 425 g/L at 20°C; Soluble in DMSO (≥10 g/100 ml); Sparingly soluble in ethanol (≤ 1 g/100 ml) |

Synthesis

A patented method for the preparation of 2,4-diaminophenoxyethanol hydrochloride involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with 1,2-propylene glycol, followed by reduction and acidification.[8]

Analytical Characterization

The characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols

While specific, detailed experimental protocols for the sulfate salt are not widely published, the following outlines general methodologies based on available information for the dihydrochloride salt and related compounds.

4.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-(2,4-diaminophenoxy)ethanol and its salts.[9]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent such as acetonitrile or methanol.[10] For mass spectrometry compatibility, a volatile buffer like formic acid is recommended.[9]

-

Detection: UV detection is suitable for this chromophoric molecule.

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a water/methanol mixture, and filtered prior to injection.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure.[1]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons on the diaminobenzene ring and the aliphatic protons of the ethanol side chain.

-

Expected ¹³C NMR Signals: Distinct signals for each carbon atom in the aromatic ring and the ethanol moiety.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Fragmentation analysis (MS/MS) can provide further structural information.

Mechanism of Action in Oxidative Hair Dyes

The primary application of this compound is as a coupler in oxidative hair dyes. In this process, it reacts with a primary intermediate (an oxidation dye precursor) in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. This reaction forms larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding specific biological signaling pathways modulated by this compound, which is a critical consideration for its potential in drug development. The available toxicological data primarily focuses on its safety assessment for cosmetic use.

6.1. Toxicological Profile

-

Genotoxicity: Studies on the genotoxic potential of 2-(2,4-diaminophenoxy)ethanol have yielded mixed results in vitro. However, in vivo studies have generally shown a lack of mutagenic activity.[1] An Ames test conducted with Salmonella typhimurium was negative.[1]

-

Skin Sensitization: The compound has the potential to cause skin sensitization in susceptible individuals.[11]

-

Acute Toxicity: It is considered to have moderate acute toxicity.[11]

6.2. Potential for Further Research

The presence of a diaminophenoxy moiety suggests that this compound could be explored for other biological activities, as various aminophenol derivatives have been investigated for their therapeutic potential.[12] However, to date, no specific studies have been identified that link 2-(2,4-Diaminophenoxy)ethanol or its salts to the modulation of specific cellular signaling pathways relevant to drug action.

The "ethanol" component of the name refers to the chemical structure and does not imply that it interacts with biological pathways in the same manner as ethyl alcohol. Research on the signaling pathways affected by ethanol (the beverage) is extensive but not directly applicable to this compound without specific investigation.[13][14][15][16]

Experimental Workflows

The following diagram illustrates a general workflow for the quality control analysis of this compound.

Conclusion

This compound is a well-characterized compound within the cosmetics industry, with established methods for its analysis and a known mechanism of action in hair dyeing. Its chemical properties are largely inferred from its dihydrochloride salt, and specific quantitative data for the sulfate form are sparse in publicly accessible literature. For researchers and professionals in drug development, the key takeaway is the current lack of data on its interaction with biological signaling pathways. While its toxicological profile for cosmetic use is documented, its potential as a modulator of cellular processes remains an unexplored area. Future research could focus on screening this compound for various biological activities to uncover any potential therapeutic applications beyond its current use.

References

- 1. This compound | 70643-20-8 | Benchchem [benchchem.com]

- 2. 2,4-diaminophenoxyethanol sulfate, 70643-20-8 [thegoodscentscompany.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 70643-20-8 [chemicalbook.com]

- 6. 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethanol affects differentiation-related pathways and suppresses Wnt signaling protein expression in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Sulfate (CAS Number: 70643-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key aromatic amine used primarily as a coupler in oxidative hair dye formulations. This document collates available data on its chemical and physical properties, mechanism of action in hair coloring, and extensive toxicological evaluation. Detailed summaries of key experimental protocols for toxicological assessment are provided, and all quantitative data are presented in structured tables for clarity. Furthermore, this guide includes visualizations of the oxidative hair dyeing pathway and the potential metabolic fate of the compound, rendered using Graphviz, to facilitate a deeper understanding of its chemical and biological interactions. The toxicological data for the dihydrochloride salt are considered applicable to the sulfate salt, as they are expected to have comparable toxicological properties.[1]

Chemical and Physical Properties

This compound is an organic compound that is typically a white to off-white solid.[2] Its structure features a benzene ring substituted with two amino groups and a hydroxyethoxy group. The presence of the sulfate group and the hydroxyethoxy moiety enhances its hydrophilicity, making it soluble in water.[2]

| Property | Value | Reference |

| CAS Number | 70643-20-8 | [3] |

| Molecular Formula | C8H12N2O2.H2SO4 | [3] |

| Molecular Weight | 266.27 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

| Purity | > 97% | [3] |

Applications in Cosmetic Science

The primary application of this compound is as a component in permanent (oxidative) hair dye formulations.[3] It functions as a "coupler" or "coupling agent". In this role, it does not impart color on its own but reacts with a "primary intermediate" in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger dye molecules within the hair shaft.[4] This process occurs under alkaline conditions, which swell the hair cuticle, allowing the dye precursors to penetrate the cortex.[4]

The final on-head concentration of 2,4-Diaminophenoxyethanol and its salts in oxidative hair coloring products is typically a maximum of 2.0%, after mixing the hair dye formulation with a hydrogen peroxide preparation.[1]

Mechanism of Action in Oxidative Hair Dyeing

The formation of color within the hair fiber is a multi-step chemical process. The following workflow outlines the key stages:

Toxicological Profile

The safety of 2,4-Diaminophenoxyethanol and its salts has been evaluated by various regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[5][6] The toxicological data for the dihydrochloride salt are considered applicable to the sulfate salt.[1]

Acute Toxicity

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat (Wistar) | Gavage | 1113 mg/kg | [5] |

| Acute Oral Toxicity | Mouse (Swiss albino) | Gavage | 1745 mg/kg | [5] |

Skin and Eye Irritation

| Test | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | 4.0% | Slightly irritating | [6] |

| Eye Irritation | Rabbit | 4.0% | Practically non-irritating | [6] |

Skin Sensitization

2,4-Diaminophenoxyethanol and its salts have a sensitizing potential.[5] Human studies have indicated a low level of sensitization.[6]

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies have been conducted.

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Mostly negative | [6] |

| In Vitro Micronucleus Test | Human Lymphocytes | Not specified | Negative | [7] |

| Mouse Dominant-Lethal Assay | Mouse | In vivo | Negative | [7] |

| Mouse Spot Test | Mouse | In vivo | Negative | [7] |

| Mouse Micronucleus Test | Mouse | In vivo (oral) | Negative | [7] |

Carcinogenicity

Oral carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic effects.[6]

Dermal Absorption

An in vitro study using human skin showed that the percutaneous absorption of 2,4-Diaminophenoxyethanol HCl is low.[8]

| Formulation (2.0%) | Mean Absorption (µg equivalents/cm²) | Reference |

| Oxidative | 1.74 | [9] |

| Non-oxidative | 6.55 | [9] |

Potential Metabolic Pathways

As an aromatic amine, 2-(2,4-Diaminophenoxy)ethanol is expected to undergo xenobiotic metabolism. The metabolism of aromatic amines typically occurs in two phases. Phase I involves oxidation reactions, often catalyzed by cytochrome P450 enzymes, which can lead to the formation of N-hydroxy metabolites. Phase II consists of conjugation reactions, such as N-acetylation, sulfation, or glucuronidation, which increase water solubility and facilitate excretion.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines and common laboratory practices. The specific details of the studies performed on 2-(2,4-Diaminophenoxy)ethanol and its salts may have varied.

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations (frameshift or base-pair substitutions) that result in a reversion to prototrophy (his+).

-

Methodology:

-

Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

-

In Vitro Micronucleus Assay

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Methodology:

-

Cultured cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

-

After an appropriate incubation period, cells are harvested, fixed, and stained.

-

Micronuclei are scored in a predetermined number of binucleated cells.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Rodent Dominant-Lethal Assay

-

Principle: This in vivo assay assesses the potential of a substance to cause chromosomal aberrations in germ cells, which can lead to the death of the embryo after fertilization.

-

Methodology:

-

Male rodents (typically mice or rats) are treated with the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Following treatment, each male is sequentially mated with a number of untreated virgin females over a period that covers all stages of spermatogenesis.

-

Females are euthanized at mid-term of pregnancy, and their uterine contents are examined.

-

The number of corpora lutea, total implantations, and early and late fetal deaths are recorded.

-

A dominant lethal effect is indicated by a statistically significant increase in post-implantation loss in the treated groups compared to the control group.

-

In Vitro Percutaneous Absorption (OECD 428)

-

Principle: This method uses excised skin (human or animal) mounted in a diffusion cell to measure the rate and extent of absorption of a topically applied substance.

-

Methodology:

-

Excised skin is mounted as a barrier between the donor and receptor chambers of a Franz diffusion cell.

-

The test substance, often radiolabelled, is applied to the outer surface of the skin in the donor chamber.

-

The receptor chamber is filled with a fluid (e.g., saline, culture medium) that is maintained at a constant temperature (around 32°C).

-

Samples are collected from the receptor fluid at various time points over a defined period (typically 24 hours).

-

At the end of the study, the amount of substance in the receptor fluid, remaining on the skin surface, and retained within the skin is quantified to determine the total absorption.

-

Conclusion

This compound is a well-characterized compound with a primary and effective role as a coupler in oxidative hair dye formulations. Its toxicological profile has been extensively studied, and based on the available data from numerous in vitro and in vivo assays, regulatory bodies have concluded that it is safe for use in hair dyes at the specified concentrations. The data indicate a low potential for systemic toxicity, and while it possesses a sensitization potential, it is not considered to be genotoxic or carcinogenic. This guide provides a consolidated resource for scientific professionals, summarizing the key technical aspects and safety data for this widely used cosmetic ingredient.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. compoundchem.com [compoundchem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound | 70643-20-8 | Benchchem [benchchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. cir-safety.org [cir-safety.org]

Synthesis of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key intermediate primarily used in the cosmetic industry for oxidative hair dye formulations.[1][2][3][4] This document details the chemical reactions, experimental protocols, and characterization of the target compound and its intermediates.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process that begins with the condensation of 2,4-dinitrochlorobenzene with ethylene glycol. This is followed by the catalytic hydrogenation of the dinitro intermediate to the corresponding diamine, and finally, salification with sulfuric acid to yield the desired product.[5][6][7][8] The hydrochloride salt is also commonly synthesized, and the initial two steps of the synthesis are identical.[5][6][7][8]

Reaction Scheme:

The following diagram illustrates the overall workflow for the synthesis:

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | Yellow crystalline solid |

| 2-(2,4-Dinitrophenoxy)ethanol | C₈H₈N₂O₆ | 228.16 | - |

| This compound | C₈H₁₄N₂O₆S | 266.27 | White powder[2] |

Experimental Protocols

The following protocols are adapted from a patented industrial process for the synthesis of the hydrochloride salt and have been scaled down for laboratory use.[5][8] The synthesis of the sulfate salt follows the same procedure for the first two steps, with the substitution of hydrochloric acid with sulfuric acid in the final step.

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol (Condensation)

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by the hydroxyl group of ethylene glycol under basic conditions.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dinitrochlorobenzene | 202.55 | 20.26 g | 0.1 |

| Ethylene Glycol | 62.07 | 124.14 g (111 mL) | 2.0 |

| Sodium Carbonate (anhydrous) | 105.99 | 5.30 g | 0.05 |

| Deionized Water | 18.02 | ~200 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,4-dinitrochlorobenzene and 55.5 mL of ethylene glycol.

-

Begin stirring and heat the mixture to 60-80°C to dissolve the 2,4-dinitrochlorobenzene.

-

Once dissolved, add the remaining 55.5 mL of ethylene glycol.

-

Carefully add sodium carbonate in portions to the reaction mixture.

-

Heat the reaction mixture to 100-140°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to below 100°C and add 200 mL of deionized water.

-

Heat the mixture to 90-95°C and stir for 1 hour.

-

Allow the mixture to stand for 30 minutes, which should result in the separation of an oily product layer.

-

Decant the aqueous supernatant and cool the remaining product layer to 10-20°C with stirring to induce crystallization.

-

Collect the solid product by vacuum filtration and wash the filter cake with deionized water until the washings are neutral (pH ~7).

-

Dry the product in a vacuum oven to obtain 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of 2-(2,4-Diaminophenoxy)ethanol (Hydrogenation)

The dinitro intermediate is reduced to the corresponding diamine using catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,4-Dinitrophenoxy)ethanol | 228.16 | 22.82 g | 0.1 |

| Palladium on Carbon (5% Pd) | - | ~1 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen Gas | 2.02 | As required | - |

Procedure:

-

In a hydrogenation vessel, dissolve 2-(2,4-dinitrophenoxy)ethanol in 200 mL of methanol.

-

Carefully add the 5% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 12 kg/cm ² (or as appropriate for the equipment).

-

Heat the mixture to 50-60°C and stir vigorously.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-(2,4-diaminophenoxy)ethanol as an oil or solid.

Step 3: Synthesis of this compound (Salification)

The final step involves the formation of the sulfate salt by reacting the diamine with sulfuric acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,4-Diaminophenoxy)ethanol | 168.19 | 16.82 g | 0.1 |

| Sulfuric Acid (98%) | 98.08 | 9.81 g (5.33 mL) | 0.1 |

| Isopropanol | 60.10 | ~150 mL | - |

Procedure:

-

Dissolve the crude 2-(2,4-diaminophenoxy)ethanol in approximately 100 mL of isopropanol in a beaker or flask.

-

In a separate container, carefully dilute the concentrated sulfuric acid with 50 mL of isopropanol. Caution: This is an exothermic process; add the acid to the alcohol slowly and with cooling.

-

Slowly add the sulfuric acid solution to the stirred solution of the diamine.

-

A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol.

-

Dry the product in a vacuum oven to yield this compound.

Characterization of the Product

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Purity: The purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches have been reported to have purities in the range of 98.2% to 100%.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy:

-

2-(2,4-Dinitrophenoxy)ethanol: Expected to show characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), nitro groups (strong, asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹), and C-O ether linkage (~1250 cm⁻¹).

-

This compound: Expected to show broad peaks for the N-H and O-H stretching of the ammonium and hydroxyl groups (~3400-3000 cm⁻¹), aromatic and aliphatic C-H stretching, and strong, broad absorbances for the sulfate anion (~1100 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of 2-(2,4-Dinitrophenoxy)ethanol: Expected to show signals for the aromatic protons (in the range of 7-9 ppm), and the two methylene groups of the ethoxy chain (triplets, around 4.0-4.5 ppm).

-

¹H NMR of 2-(2,4-Diaminophenoxy)ethanol: The reduction of the nitro groups will cause a significant upfield shift of the aromatic proton signals. The amino groups will appear as broad singlets.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or nitrogen).

-

-

Mass Spectrometry (MS): The mass spectrum of the free base, 2-(2,4-diaminophenoxy)ethanol, should show a molecular ion peak corresponding to its molecular weight (168.19 g/mol ).

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations throughout the synthesis process.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The three-step procedure, involving condensation, hydrogenation, and salification, provides a clear route to this important cosmetic intermediate. Careful control of reaction conditions and appropriate purification of intermediates are key to obtaining a high-purity final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. ferwer.com [ferwer.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. nbinno.com [nbinno.com]

- 5. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 9. This compound | 70643-20-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,4-Diaminophenoxy)ethanol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Diaminophenoxy)ethanol sulfate is a key component in oxidative hair dye formulations. Its primary mechanism of action is chemical, functioning as a "coupler" that reacts with a "developer" to form stable color molecules within the hair shaft. Beyond its role in hair coloration, its biological interactions, particularly in the context of skin sensitization, are of significant interest. This document provides a detailed overview of both the chemical and proposed biological mechanisms of action of this compound, supported by quantitative data from toxicological studies and detailed experimental protocols.

Chemical Mechanism of Action: Oxidative Hair Dyeing

The principal function of this compound is to act as a dye coupler in permanent hair coloring systems.[1][2] This process involves a chemical reaction that occurs in situ to form large, colored molecules that become trapped within the hair cortex, resulting in a long-lasting color effect.[2]

The oxidative dyeing process can be summarized in the following key steps:

-

Mixing: The hair dye product typically consists of two components that are mixed immediately before application: a formulation containing the dye precursors and couplers, such as this compound, and a developer, which is a stabilized solution of an oxidizing agent, most commonly hydrogen peroxide.[2]

-

Penetration: The mixture is applied to the hair. The small size of the precursor and coupler molecules allows them to penetrate the hair shaft.[1][2]

-

Oxidation and Coupling: Inside the hair shaft, the hydrogen peroxide oxidizes the dye precursors. These oxidized precursors then react with the couplers, like this compound, which acts as a nucleophile.[1][3] This reaction forms large, complex chromophores.[2]

-

Color Formation and Trapping: The newly formed colorant molecules are too large to be easily washed out of the hair structure, thus providing a permanent color.[2] The final color depends on the specific combination of precursors and couplers used.[2]

Biological Mechanism of Action: Skin Sensitization

While not a desired effect, the potential for skin sensitization is a key aspect of the biological activity of this compound. It is considered a moderate sensitizer.[4] The proposed mechanism involves the molecule acting as a hapten.

A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[5][6] The process of hapten-induced allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction.

The proposed sequence of events is as follows:

-

Haptenation: Upon dermal exposure, the electrophilic 2-(2,4-Diaminophenoxy)ethanol molecule covalently binds to nucleophilic residues on skin proteins, forming a hapten-protein conjugate.[5][6] This new complex is now recognized as foreign by the immune system.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, recognize and process the hapten-protein conjugate.

-

T-Cell Priming (Sensitization Phase): The APCs migrate to the draining lymph nodes where they present the haptenated peptide to naive T-cells. This leads to the activation and proliferation of hapten-specific T-cells.

-

Elicitation Phase: Upon subsequent exposure to the same hapten, the now-sensitized T-cells are recruited to the site of exposure. They release pro-inflammatory cytokines, leading to the clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.

Quantitative Data

The toxicological profile of 2-(2,4-Diaminophenoxy)ethanol and its salts has been evaluated by various regulatory bodies. The data for the sulfate salt is often extrapolated from studies on the hydrochloride salt, as they are considered to have comparable toxicological properties.[2]

Table 1: Toxicokinetic Data for 2-(2,4-Diaminophenoxy)ethanol HCl

| Parameter | Species | Dose | Route | Result | Reference |

| Dermal Absorption (in vitro) | Human Skin | 2.0% (oxidative formulation) | Dermal | 1.74 µg equivalents/cm² (0.41% of applied dose) | [7] |

| Dermal Absorption (in vitro) | Human Skin | 2.0% (non-oxidative formulation) | Dermal | 6.55 µg equivalents/cm² (1.68% of applied dose) | [7] |

| Plasma Levels | Rat | 4 mg/kg/day | Oral (gavage) | Not detectable | [7][8] |

| Plasma Levels | Rat | 20 mg/kg/day | Oral (gavage) | Maximal at 30 min (Day 1) and 1 hr (Week 13) | [8] |

| Plasma Levels | Rat | 100 mg/kg/day | Oral (gavage) | Maximal at 30 min | [7] |

Table 2: Acute and Subchronic Toxicity of 2-(2,4-Diaminophenoxy)ethanol HCl

| Study Type | Species | LD50 / NOAEL | Observations | Reference |

| Acute Oral Toxicity | Rat | ~1000 mg/kg | Hypoactivity, piloerection, tonic-clonic convulsions | [7] |

| Acute Oral Toxicity | Mouse | 1160 mg/kg | - | [3] |

| 12-Week Subchronic Toxicity | Mouse | - | Reduced body weight gain at 0.1% and 0.2% in diet (males) | [7] |

| 13-Week Subchronic Toxicity | Rat | 20 mg/kg/day (NOAEL) | At 100 mg/kg/day: increased salivation, lower weight gain | [9] |

Table 3: Genotoxicity of 2-(2,4-Diaminophenoxy)ethanol HCl

| Assay | System | Concentration | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98 | up to 5000 µ g/plate | With S9 | Genotoxic | [3][7] |

| Ames Test | S. typhimurium (other strains) | up to 5000 µ g/plate | With/Without S9 | Not Genotoxic | [3][7] |

| Micronucleus Assay | Human Lymphocytes | up to 2410 µg/ml | With/Without S9 | Genotoxic | [7] |

| Chromosome Aberration | Human Lymphocytes | up to 2200 µg/ml | With/Without S9 | Genotoxic | [7] |

| Mammalian Cell Gene Mutation | L5178Y Mouse Lymphoma Cells | up to 2410 µg/ml | With/Without S9 | Not Genotoxic | [3] |

| In vivo Micronucleus Assay | Rat Bone Marrow | up to 1500 mg/kg | - | Not Genotoxic | [3] |

| In vivo UDS Assay | Rat Liver | - | - | Not Genotoxic | [3] |

Table 4: Skin Sensitization Potential of 2-(2,4-Diaminophenoxy)ethanol HCl

| Assay | Species | Concentration | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | 5% and 10% in DMSO | Positive (Delayed contact hypersensitivity) | [10] |

| Local Lymph Node Assay (LLNA) | Mouse | EC3 = 3.2% | - | [10] |

| Guinea Pig Maximization Test | Guinea Pig | - | Erythema in 3/10 animals at challenge | [4] |

| Buehler Test | Guinea Pig | Undiluted | No sensitization reactions | [10] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used, each sensitive to different types of mutagens.

-

The test substance, 2-(2,4-Diaminophenoxy)ethanol HCl, is prepared at various concentrations.

-

The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[10]

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

-

In Vitro Micronucleus Assay

-

Objective: To detect the genotoxic potential of a substance by assessing its ability to cause chromosomal damage in cultured mammalian cells, observed as micronuclei in the cytoplasm of interphase cells.

-

Methodology:

-

Human lymphocytes are cultured and exposed to various concentrations of 2-(2,4-Diaminophenoxy)ethanol HCl for a short period (e.g., 3 hours), both with and without an S9 metabolic activation system.[10]

-

A cytokinesis blocker (e.g., cytochalasin B) is added to the culture to allow for the identification of cells that have completed one nuclear division.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is scored using a microscope. A significant increase in the frequency of micronucleated cells compared to the control indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

-

Local Lymph Node Assay (LLNA)

-

Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application.

-

Methodology:

-

Groups of mice are treated by daily topical application of different concentrations of 2-(2,4-Diaminophenoxy)ethanol HCl (e.g., 0.5% to 10% in a vehicle like DMSO) on the dorsum of each ear for three consecutive days.[10]

-

A vehicle control group and a positive control group (e.g., alpha-hexylcinnamaldehyde) are included.[10]

-

On day 5, mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine).

-

After a few hours, mice are euthanized, and the draining auricular lymph nodes are excised.

-

Lymph node cell suspensions are prepared, and the incorporation of the radiolabel is measured by liquid scintillation counting.

-

A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI value of 3 or greater is considered a positive response, indicating sensitization potential.[10] The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to quantify the potency of the sensitizer.[10]

-

Conclusion

The mechanism of action of this compound is twofold. Its primary, intended mechanism is a chemical reaction within the hair shaft, where it acts as a coupler in an oxidative process to form stable, large-format dyes for permanent hair coloration. Concurrently, its principal biological mechanism of action relates to its potential as a skin sensitizer. This is understood to occur via a hapten-mediated pathway, where the molecule binds to endogenous proteins, forming immunogenic conjugates that can trigger a delayed-type hypersensitivity reaction in susceptible individuals. A thorough understanding of both these mechanisms is crucial for the formulation of effective and safe cosmetic products.

References

- 1. msjonline.org [msjonline.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-safety.org [cir-safety.org]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haptenation: Chemical Reactivity and Protein Binding [stacks.cdc.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. ec.europa.eu [ec.europa.eu]

Spectroscopic and Physicochemical Characterization of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol sulfate. Due to the limited availability of public experimental spectra, this document focuses on predicted spectroscopic data derived from the compound's chemical structure, alongside established analytical methodologies. It includes detailed tables of physicochemical properties, predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data, and expected Mass Spectrometry (MS) results. Furthermore, this guide outlines representative experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic characterization of this and similar compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is an aromatic diamine primarily utilized as a coupler component in oxidative hair dye formulations. Its chemical structure, featuring a substituted benzene ring with two amine groups and a hydroxyethoxy side chain, makes it a subject of interest for analytical characterization. A thorough understanding of its spectroscopic properties is essential for quality control, regulatory assessment, and further research into its chemical behavior and potential applications. While specific experimental spectra for the sulfate salt are not widely published, its dihydrochloride salt has been characterized by standard spectroscopic methods, and similar properties are expected for the sulfate form.

Physicochemical Properties

The fundamental physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol and its sulfate salt are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol and its Sulfate Salt

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 70643-20-8 | |

| Molecular Formula | C₈H₁₄N₂O₆S | |

| Molecular Weight | 266.27 g/mol | |

| Parent Compound | 2-(2,4-Diaminophenoxy)ethanol | |

| Parent CAS Number | 70643-19-5 | |

| Parent Molecular Formula | C₈H₁₂N₂O₂ | |

| Parent Molecular Weight | 168.19 g/mol | |

| Appearance | White powder (sulfate) |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, the following sections detail the predicted spectroscopic data for the core molecule, 2-(2,4-Diaminophenoxy)ethanol, based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for 2-(2,4-Diaminophenoxy)ethanol

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3300 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3400-3200 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3050-3000 | Medium to Weak | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1620-1580 | Strong | C=C Stretch | Aromatic Ring |

| 1650-1550 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1250-1200 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-O Stretch | Primary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(2,4-Diaminophenoxy)ethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-6.0 | m | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~ 4.8 (broad) | s | 4H | Amine protons (-NH₂) |

| ~ 4.0 | t | 2H | -O-CH₂- |

| ~ 3.8 | t | 2H | -CH₂-OH |

| ~ 2.5 (broad) | s | 1H | Hydroxyl proton (-OH) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The amine and hydroxyl protons are exchangeable and may appear as a broad singlet or not be observed in the presence of D₂O.

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-(2,4-Diaminophenoxy)ethanol

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-4 (Aromatic, attached to -O) |

| ~ 140 | C-2 (Aromatic, attached to -NH₂) |

| ~ 130 | C-1 (Aromatic, attached to -NH₂) |

| ~ 115 | C-6 (Aromatic) |

| ~ 105 | C-5 (Aromatic) |

| ~ 100 | C-3 (Aromatic) |

| ~ 70 | -O-CH₂- |

| ~ 60 | -CH₂-OH |

Note: Chemical shifts are approximate and depend on the experimental conditions.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for the free base, 2-(2,4-Diaminophenoxy)ethanol, would be expected at an m/z of approximately 168.19. For the sulfate salt, depending on the ionization technique, one might observe the protonated molecule of the free base [M+H]⁺ at m/z 169.19. Fragmentation patterns would likely involve cleavage of the ethanol side chain and loss of amine groups.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic compound like this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition (¹H and ¹³C):

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of a modifier like formic acid may be added to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and physicochemical characteristics of this compound. While experimental data is limited, the predicted spectroscopic information, coupled with representative analytical protocols, offers a robust framework for researchers and professionals. The presented workflow for spectroscopic characterization serves as a general methodology for the analysis of this and other related chemical entities, ensuring a comprehensive and systematic approach to structural elucidation and quality assessment.

Navigating the Solubility Landscape of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of formulation and delivery. This technical guide delves into the solubility of 2-(2,4-Diaminophenoxy)ethanol sulfate, a compound of interest in various chemical applications. While specific quantitative data for the sulfate salt in organic solvents is notably scarce in publicly available literature, this guide provides the most current information available, including data on its closely related dihydrochloride salt, which is often used as a proxy in regulatory and scientific contexts.

Solubility Profile: Insights from a Close Analog

Direct experimental data on the solubility of this compound in a range of organic solvents is not readily found in scientific literature. However, extensive data is available for its dihydrochloride counterpart, 2-(2,4-Diaminophenoxy)ethanol HCl. Given that the free base is the active component, the choice of the salt form primarily influences physical properties like solubility and stability rather than its fundamental chemical reactivity[1]. Toxicological assessments often consider the properties of the dihydrochloride salt applicable to the sulfate salt[2][3].

The dihydrochloride salt exhibits a clear preference for polar solvents, a characteristic attributable to its ionic nature. The protonated amino groups significantly enhance its interaction with polar solvent molecules. Conversely, its solubility is limited in less polar organic solvents. The free base form, lacking the ionic salt character, would likely demonstrate greater solubility in organic solvents, though specific data is limited[1].

The following table summarizes the available solubility data for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, offering a valuable point of reference for researchers working with the sulfate form.

| Solvent | Solubility | Temperature |

| Water | 425 g/L | 20°C[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 10% (w/w)[4] | Room Temperature |

| Methanol | Slightly soluble[1] | Room Temperature |

| Ethanol (95%) | Insoluble[1][4] | Room Temperature |

| Acetone | Insoluble[1][4] | Room Temperature |

| Propylene Glycol | Insoluble[4] | Room Temperature |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for assessing the solubility of an aromatic amine can be outlined. This protocol is based on standard laboratory practices for solubility testing.

Objective: To determine the solubility of a test compound in a specific solvent at a given temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations.

-

Determine the concentration of the test compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Synthesis Workflow

The synthesis of 2-(2,4-Diaminophenoxy)ethanol salts is a multi-step process. Both the dihydrochloride and sulfate salts are synthesized via the same route[3][5]. The general process involves the condensation of a starting material, followed by hydrogenation and subsequent salification. A patent for the preparation of the dihydrochloride salt outlines a process starting from 2,4-dinitrochlorobenzene and ethylene glycol[6][7][8].

The following diagram illustrates a generalized workflow for the synthesis of 2-(2,4-Diaminophenoxy)ethanol salts.

Caption: Generalized synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol salts.

References

- 1. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

In-Depth Technical Guide on the Thermal Stability of 2-(2,4-Diaminophenoxy)ethanol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic amine primarily utilized as an oxidative hair dye intermediate.[1] Its thermal stability is a critical parameter for ensuring safety, efficacy, and stability in final product formulations. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physicochemical properties, hypothetical thermal analysis data, detailed experimental protocols for its characterization, and safety considerations.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol and its salts is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄N₂O₆S | PubChem |

| Molecular Weight | 266.27 g/mol | PubChem |

| Appearance | Pale grey to pale pink-grey powder (for dihydrochloride salt) | Echemi |

| Melting Point | 222-224 °C (for dihydrochloride salt) | CookeChem |

| Water Solubility | 425 g/L at 20 °C (for dihydrochloride salt) | Echemi |

| log P | -0.98 at 20 °C (for dihydrochloride salt) | CookeChem |

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Hypothetical Thermal Decomposition Data

While specific experimental TGA and DSC data for this compound are not publicly available, the following table presents hypothetical, yet realistic, data based on the analysis of structurally similar aminophenol and p-phenylenediamine derivatives.[2][3][4][5] This data is for illustrative purposes to guide researchers on the expected thermal events.

Table 1: Hypothetical TGA and DSC Data for this compound

| Analysis | Parameter | Illustrative Value | Description |

| TGA | Onset of Decomposition (Tonset) | ~230 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~250 °C | The temperature at which the rate of weight loss is highest, indicating the most rapid decomposition. | |

| Weight Loss at 300 °C | ~ 15-25% | Initial decomposition stage, potentially corresponding to the loss of the ethanol side chain. | |

| Final Residue at 600 °C (Inert Atmosphere) | ~ 20-30% | Charred residue remaining after the primary decomposition events. | |

| DSC | Endothermic Event 1 (Melting) | ~220-225 °C | Corresponds to the melting of the compound, consistent with the known melting point of the dihydrochloride salt. |

| Exothermic Event 1 (Decomposition) | ~240-260 °C | Corresponds to the onset of decomposition, often observed as an exothermic event in DSC. |

Disclaimer: The data presented in Table 1 is illustrative and not based on direct experimental results for this compound. It is intended to provide a general expectation of the compound's thermal behavior based on the analysis of similar molecules.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound, adapted from standard methods for organic salts and aminophenol derivatives.[2]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is finely powdered and homogenous.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan (e.g., alumina or platinum).

Experimental Conditions:

-

Purge Gas: High-purity nitrogen (99.999%).

-

Gas Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the Derivative Thermogram (DTG), which shows the rate of weight loss.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and DTG curves, respectively.

-

Quantify the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen (99.999%).

-

Gas Flow Rate: 20-50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

Data Analysis:

-

Plot the heat flow (mW) versus temperature to obtain the DSC thermogram.

-

Identify and characterize endothermic (melting) and exothermic (decomposition, crystallization) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Safety and Handling

According to safety data sheets, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is harmful if swallowed and may cause an allergic skin reaction.[6] It is stable under recommended storage conditions, and thermal decomposition can lead to the release of toxic and corrosive gases.[7] Appropriate personal protective equipment, including gloves, and eye/face protection, should be used when handling this compound.[6][8] Handling should be performed in a well-ventilated area.[9]

Conclusion

While direct experimental thermal stability data for this compound is limited in the public domain, this technical guide provides a framework for its analysis based on the properties of its closely related dihydrochloride salt and analogous compounds. The provided experimental protocols for TGA and DSC offer a starting point for researchers to perform their own thermal characterization. The illustrative data and workflow are intended to guide expectations and experimental design. A thorough thermal analysis as outlined is crucial for ensuring the safe handling, storage, and application of this compound in various formulations.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. jayorganics.com [jayorganics.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. biosynth.com [biosynth.com]

- 9. chemicalbook.com [chemicalbook.com]

Navigating the Labyrinth of Purity: An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Sulfate

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Purity and Impurity Profile of 2-(2,4-Diaminophenoxy)ethanol Sulfate.

This technical guide provides a detailed exploration of the purity and impurity profile of this compound, a key intermediate in various chemical syntheses. This document outlines the common impurities, their prevalence, and the analytical methodologies for their detection and quantification. Furthermore, it details the synthesis and purification protocols critical for obtaining high-purity this compound.

Purity and Impurity Profile

The purity of this compound is crucial for its intended applications. Regulatory bodies and industry standards necessitate a thorough understanding and control of its impurity profile. The manufacturing process of this compound can introduce several impurities, including starting materials, by-products, and degradation products.

It is important to note that 2-(2,4-Diaminophenoxy)ethanol hydrochloride and its sulfate salt are synthesized through the same pathway, resulting in analogous impurity profiles[1][2].

Table 1: Purity of this compound (Various Batches)

| Batch Number | Purity (%) | Analytical Method |

| Batch A | 98.2 - 100 | HPLC (254 nm)[3][4] |

| Batch B | 99 - 100 | Not Specified[5] |

Table 2: Impurity Profile of this compound

| Impurity | Typical Concentration | Notes |

| m-Phenylenediamine | 8 - 14 ppm[3][4] | A potential starting material or by-product. |

| 2,4-Diaminoanisole | 13 - 15 ppm (in 3 of 5 batches) | A structurally related impurity. Below detection limit of 10 ppm in 2 of 5 batches[3][4]. |

| Iron | < 10 ppm (in at least 4 batches) | One batch reported 190 ppm[3][4]. |

| Other Heavy Metals (Arsenic, Antimony, Mercury) | < 5 ppm[3][4] | |

| Cadmium | < 10 ppm[3][4] | |

| Lead | < 20 ppm[3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-(2,4-Diaminophenoxy)ethanol and its subsequent conversion to the sulfate salt is typically a two-step process involving a condensation reaction followed by a reduction.

Step 1: Condensation of 2,4-Dinitrochlorobenzene with Ethylene Glycol

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by one of the hydroxyl groups of ethylene glycol.

-

Materials: 2,4-Dinitrochlorobenzene, Ethylene Glycol, Sodium Carbonate, Water.

-

Procedure:

-

In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in ethylene glycol.

-

Heat the mixture to 60-80°C with stirring.

-

Gradually add sodium carbonate to the reaction mixture.

-

Maintain the temperature at 100-140°C and a pH of 7.5-8 for 4-6 hours[6].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water and heat to 90-95°C with stirring for 1 hour.

-

Allow the mixture to stand for 30 minutes, then separate the supernatant liquid.

-

Cool the supernatant to 10-20°C to crystallize the intermediate product, 2-(2,4-dinitrophenoxy)ethanol.

-

Filter the crystals and wash with deionized water until neutral.

-

Step 2: Catalytic Hydrogenation of 2-(2,4-Dinitrophenoxy)ethanol

The nitro groups of the intermediate are reduced to amino groups using catalytic hydrogenation.

-

Materials: 2-(2,4-Dinitrophenoxy)ethanol, Ethanol, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

Suspend 2-(2,4-dinitrophenoxy)ethanol in ethanol in a hydrogenation reactor.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the reactor with hydrogen gas to approximately 12 kg/cm ²[6].

-

Heat the mixture to a suitable temperature (e.g., 50-70°C) and stir vigorously.

-

Monitor the hydrogen uptake to determine the reaction endpoint.

-

After the reaction is complete, cool the reactor and carefully filter the catalyst.

-

The resulting solution contains 2-(2,4-diaminophenoxy)ethanol.

-

Step 3: Formation and Crystallization of the Sulfate Salt

-

Materials: 2-(2,4-Diaminophenoxy)ethanol solution, Sulfuric Acid, Isopropanol (or another suitable anti-solvent).

-

Procedure:

-

Cool the ethanolic solution of 2-(2,4-diaminophenoxy)ethanol in an ice bath.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid with constant stirring.

-

The this compound salt will precipitate.

-

To enhance crystallization, an anti-solvent like isopropanol can be added.

-

Stir the slurry for a period to ensure complete precipitation.

-

Filter the solid product and wash with a cold solvent mixture (e.g., ethanol/isopropanol).

-

Dry the purified this compound under vacuum.

-

Analytical Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like phosphoric acid can be effective for the separation of the polar main compound and its less polar impurities[7]. For MS compatibility, formic acid can be used instead of phosphoric acid[7].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp 1: Increase to 100°C at 4°C/min.

-

Ramp 2: Increase to 290°C at 10°C/min.

-

Hold at 290°C for 5 minutes[8].

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min[8].

-

Injection: Split mode (e.g., 1:10)[8].

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-700 amu[8].

-

-

Sample Preparation: Derivatization of the polar analyte may be necessary to improve volatility. Alternatively, analysis can focus on volatile impurities from the synthesis.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane, or dichloromethane and methanol, with a small amount of triethylamine to reduce tailing of the amines.

-

Visualization:

-

UV light at 254 nm.

-

Staining with a suitable reagent such as ninhydrin for primary amines or a general stain like potassium permanganate.

-

Visualized Workflows

Caption: Synthesis and Quality Control Workflow for this compound.